3H-pyrrolo[2,3-c]quinoline
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H8N2 |
|---|---|
Molecular Weight |
168.19 g/mol |
IUPAC Name |
3H-pyrrolo[2,3-c]quinoline |
InChI |
InChI=1S/C11H8N2/c1-2-4-10-8(3-1)9-5-6-12-11(9)7-13-10/h1-7,12H |
InChI Key |
BSUNEUGPXRSCLF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C=N2)NC=C3 |
Origin of Product |
United States |
Natural Occurrence and Isolation of 3h Pyrrolo 2,3 C Quinoline Derivatives
Identification and Classification of Marinoquinolines
Marinoquinolines are a class of alkaloids characterized by the 3H-pyrrolo[2,3-c]quinoline skeleton. They were first identified in marine bacteria and are distinguished from one another by the variety of substituents attached to this core structure. The classification of marinoquinolines is primarily based on the nature of these substitutions.
The initial series of these compounds, Marinoquinolines A-F, were identified with different alkyl or aryl groups at the C-2 position of the this compound nucleus. For instance, Marinoquinoline A possesses a methyl group, Marinoquinoline B has an isopropyl group, and Marinoquinoline C features a phenyl substituent. acs.orgnih.gov This variation in side chains contributes to the diversity of their biological profiles.
Table 1: Classification of Selected Marinoquinolines
| Compound | Substituent at C-2 |
|---|---|
| Marinoquinoline A | Methyl |
| Marinoquinoline B | Isopropyl |
| Marinoquinoline C | Phenyl |
| Marinoquinoline D | Ethyl |
| Marinoquinoline E | Indolyl |
| Marinoquinoline F | Phenethyl |
Isolation from Marine and Microbial Sources
The discovery of this compound derivatives has been a significant outcome of natural product research from marine and microbial ecosystems. These environments harbor a rich diversity of organisms that produce unique secondary metabolites.
Marinoquinolines A-F have been successfully isolated from the marine gliding bacterium Ohtaekwangia kribbensis. acs.orgnih.gov The initial discovery of Marinoquinoline A was from another novel marine gliding bacterium, Rapidithrix thailandica. nih.gov The isolation process for these compounds typically involves fermentation of the bacterial strain, followed by extraction of the culture broth and subsequent chromatographic separation to yield the pure alkaloids. acs.org
Another notable marine-derived natural product is Aplidiopsamine A, which was isolated from the temperate Australian ascidian, Aplidiopsis confluata. Ascidians, or sea squirts, are known to be prolific sources of bioactive compounds, often produced by symbiotic microorganisms.
Other Natural Products Featuring the this compound Core (e.g., Trigonoine B, Aplidiopsamine A)
Beyond the marinoquinoline family, the this compound scaffold is present in other structurally distinct natural products from various sources.
Trigonoine B is an alkaloid that was isolated from the leaves of the terrestrial plant Trigonostemon lii. nih.gov Structurally, it is unique as it is formed by a combination of a 2,3-dihydroquinolin-4-one moiety and the this compound core, which is believed to arise from a rearrangement of a β-carboline skeleton. nih.gov
Aplidiopsamine A , as mentioned previously, is another significant example. Its structure is characterized by the this compound core being conjugated to an adenine (B156593) moiety.
Table 2: Sources of Other Natural this compound Derivatives
| Compound | Natural Source | Organism Type |
|---|---|---|
| Trigonoine B | Trigonostemon lii (leaves) | Plant |
| Aplidiopsamine A | Aplidiopsis confluata | Marine Ascidian |
Proposed Biosynthetic Pathways
The biosynthesis of this compound derivatives is an area of ongoing research, with several proposed pathways for these complex molecules.
The biosynthesis of marinoquinolines is thought to originate from the amino acid tryptophan. nih.govnih.gov The general hypothesis involves the modification and cyclization of tryptophan-derived intermediates to form the characteristic tricyclic core of the marinoquinolines. The diversity in the side chains of different marinoquinolines is likely introduced through the incorporation of various precursor units during the biosynthetic assembly.
For Aplidiopsamine A , a biomimetic synthesis has shed light on its potential biosynthetic origin. It is proposed that the molecule is formed through the condensation of an adenine derivative with a pyrrole (B145914) precursor. This is followed by a cyclization and dehydration sequence to construct the this compound ring system.
The biosynthesis of Trigonoine B is suggested to involve a rearrangement of a β-carboline alkaloid precursor. nih.gov This proposed pathway highlights the intricate chemical transformations that can occur in nature to generate complex molecular architectures from simpler building blocks.
Synthetic Methodologies for 3h Pyrrolo 2,3 C Quinoline and Its Analogues
Total Synthesis Approaches to Natural Pyrrolo[2,3-c]quinolines
The total synthesis of natural products containing the 3H-pyrrolo[2,3-c]quinoline moiety, such as the marinoquinolines and aplidiopsamine A, has been a driving force for innovation in synthetic chemistry. These efforts have led to the development of several elegant and efficient strategies for the construction of this complex heterocyclic system.
Palladium-Catalyzed Cyclization Strategies
Palladium catalysis has proven to be a powerful tool in the synthesis of the this compound core. A key strategy involves the construction of the pyrrole (B145914) ring through a palladium-catalyzed sequential cross-coupling reaction and cyclization process. This approach has been successfully utilized in the synthesis of biologically active 3H-pyrrolo[2,3-c]quinolin-4(5H)-ones starting from readily available 4-hydroxyquinolin-2(1H)-ones nih.govrsc.orgrsc.org.
A notable example is the synthesis of marinoquinolines A–F and K, as well as aplidiopsamine A, which employed a palladium-catalyzed Ullmann cross-coupling reaction. This key step involves the coupling of a C3-arylated pyrrole intermediate, followed by a reductive cyclization to form the quinoline (B57606) ring system anu.edu.auacs.orgnih.gov. For instance, the synthesis of marinoquinoline A utilized the Pd(0)-catalyzed Ullmann cross-coupling of a 3-iodopyrrole-2-carboxaldehyde with o-bromonitrobenzene, followed by a reductive cyclization of the resulting 3-arylpyrrole intermediate using magnesium in methanol anu.edu.au.
| Catalyst/Reagent | Reactants | Product | Yield (%) | Reference |
| Pd(0) | 3-Iodopyrrole-2-carboxaldehyde, o-Bromonitrobenzene | 3-Arylpyrrole intermediate | - | anu.edu.au |
| Mg/MeOH | 3-Arylpyrrole intermediate | Marinoquinoline A | 85 | anu.edu.au |
| Pd Catalyst | 4-Alkynyl-3-bromoquinolin-2(1H)-ones, Amines | 3H-Pyrrolo[2,3-c]quinolin-4(5H)-ones | - | acs.org |
Electrocyclization and Azaelectrocyclization Reactions
Electrocyclization reactions represent another effective strategy for the construction of the this compound skeleton. A thermal electrocyclization of an azahexatriene system has been a key step in the synthesis of several natural products beilstein-archives.org.
A significant application of this methodology is the total synthesis of Trigonoine B. This synthesis was achieved through the electrocyclization of a 2-(pyrrol-3-yl)benzene derivative bearing a carbodiimide moiety, which functions as a 2-azahexatriene system. This approach allows for the construction of the N-substituted 4-aminopyrrolo[2,3-c]quinoline framework beilstein-archives.orgnih.govnih.govbeilstein-archives.org. The carbodiimide precursor is typically generated from the corresponding urea. This strategy has been shown to be applicable for the preparation of various N-substituted 4-aminopyrroloquinolines beilstein-archives.orgnih.govnih.gov.
Cascade and Multicomponent Reaction Protocols
Cascade and multicomponent reactions offer an atom- and step-economical approach to the synthesis of complex molecules like 3H-pyrrolo[2,3-c]quinolines from simple starting materials in a single operation. A three-component cascade reaction has been developed that provides a modular platform for the synthesis of pyrrolo[2,3-c]quinoline compounds researchgate.netnih.gov.
One such protocol involves the tandem cyclization-annulation of α-acidic isocyanides with 2-methyleneaminochalcones. This domino transformation leads to the formation of three new bonds and two rings in one pot, providing a novel and expedient route to tetrahydro-3H-pyrrolo[2,3-c]quinoline derivatives researchgate.net.
Brønsted Acid-Promoted Cyclizations
Brønsted acid-promoted cyclizations have emerged as a powerful method for the construction of the this compound core. A notable example is the Brønsted acid-promoted arene-ynamide cyclization acs.orgacs.orgnih.govdntb.gov.uarsc.org. This reaction proceeds through the generation of a highly reactive keteniminium intermediate from the arene-ynamide, which is activated by the Brønsted acid. This is followed by an electrophilic aromatic substitution to yield the arene-fused quinoline in high yields. This methodology has been successfully applied to the total syntheses of marinoquinolines A and C, and aplidiopsamine A acs.orgacs.orgnih.gov. The reaction demonstrates good functional group tolerance, allowing for the synthesis of a diverse range of analogues acs.org.
| Brønsted Acid | Substrate | Product | Yield (%) | Reference |
| Tf2NH (20 mol%) | Arene-ynamide | This compound | up to 99 | acs.org |
| TfOH | Arene-ynamide | This compound | 95 | acs.org |
| PTSA·H2O | Arene-ynamide | This compound | 85 | acs.org |
Ring Expansion and Rearrangement-Based Syntheses
Ring expansion and rearrangement reactions provide a unique and efficient pathway to the this compound scaffold. A metal-free protocol has been developed for the synthesis of N-substituted and unsubstituted 4-oxo-4,5-dihydro-3H-pyrrolo[2,3-c]quinolines via a regioselective ring expansion of 3-ylideneoxindoles rsc.orgresearchgate.netnih.gov. This method proceeds through a [3+2] cycloaddition followed by a ring expansion and an H-shift as the key steps, offering a greener approach with wide functional group compatibility and good to excellent yields rsc.org.
De Novo Synthesis of the this compound Core Structure
In addition to the total synthesis of natural products, significant effort has been directed towards the de novo synthesis of the fundamental this compound core structure. These methods often rely on classical heterocyclic chemistry reactions. Among the reported strategies, the Fischer indole synthesis and the Hemetsberger–Knittel cyclization have been mentioned as primary strategies for the construction of this scaffold. Another classical approach that can be envisioned is a domino nitro reduction-Friedländer heterocyclization, which provides efficient access to substituted quinolines from 2-nitrobenzaldehydes and active methylene compounds mdpi.com. While specific examples of these classical methods for the direct synthesis of the this compound core are not extensively detailed in the provided search results, they represent fundamental and versatile strategies in heterocyclic synthesis.
Functionalization and Derivatization Strategies of the this compound Scaffold
The ability to selectively introduce functional groups at various positions of the this compound ring system is crucial for structure-activity relationship studies and the development of new therapeutic agents. Research efforts have focused on regioselective modifications and the synthesis of key derivatives.
Regioselective Introduction of Substituents (e.g., at C1, C3, C4, C7, C8, N1, N5 positions)
The functionalization of the this compound scaffold can be approached by either modifying the pre-formed heterocyclic system or by utilizing substituted precursors in the initial synthesis.
N-Substitution (N1 and N5): The nitrogen atoms of the pyrrole (N1) and quinoline (N5) moieties are common sites for substitution. A metal-free protocol for the synthesis of N-substituted 4-oxo-4,5-dihydro-3H-pyrrolo[2,3-c]quinolines has been developed through the ring expansion of 3-ylideneoxindoles. researchgate.netresearchgate.net This method allows for the introduction of various substituents on the nitrogen atom of the quinoline ring (N5). The synthesis of N-substituted 4-aminopyrrolo[2,3-c]quinolines has also been achieved through the electrocyclization of a 2-(pyrrol-3-yl)benzene bearing a carbodiimide moiety. researchgate.netnih.govbeilstein-archives.orgbeilstein-journals.org
C4-Position: The C4 position is frequently functionalized through the synthesis of 4-amino or 4-oxo derivatives. For instance, marinoquinolines, which are natural products containing the this compound core, have been synthesized with various substituents at the C4 position. nih.govbeilstein-journals.org This is often achieved by transforming an intermediate, such as a triflate, to introduce different functional groups. nih.govbeilstein-journals.org
C7 and C8-Positions: While less common, functionalization at the C7 and C8 positions of the quinoline ring has been explored. A copper-catalyzed formal C-H arylation and alkenylation of quinolines at the C7 position has been reported, offering a potential route for the modification of the this compound scaffold at this position. nih.govresearchgate.net Similarly, rhodium(III)-catalyzed regioselective distal C(sp²)–H bond alkylation of quinoline N-oxides at the C-8 position has been demonstrated, which could be adapted for the derivatization of the this compound system. researchgate.net
Synthesis of 3H-pyrrolo[2,3-c]quinolin-4(5H)-ones and Related Oxo-Derivatives
The 3H-pyrrolo[2,3-c]quinolin-4(5H)-one moiety is a key structural feature in many biologically active compounds. Several synthetic routes have been developed for its construction.
One efficient method involves a palladium-catalyzed sequential cross-coupling reaction and cyclization process starting from readily available 4-hydroxyquinolin-2(1H)-ones. nih.gov Another palladium-catalyzed approach utilizes a Sonogashira cross-coupling reaction followed by cyclization. researchgate.net
A metal-free approach for the synthesis of both N-substituted and N-unsubstituted 4-oxo-4,5-dihydro-3H-pyrrolo[2,3-c]quinolines involves the regioselective ring expansion of 3-ylidene oxindoles. researchgate.netresearchgate.netnih.gov This method is noted for its mild reaction conditions and broad functional group compatibility. researchgate.netresearchgate.net
The following table summarizes some of the reported yields for the synthesis of 3H-pyrrolo[2,3-c]quinolin-4(5H)-one derivatives.
| Starting Material | Reaction Conditions | Product | Yield (%) | Reference |
| 4-Hydroxyquinolin-2(1H)-one | Pd-catalyzed cross-coupling and cyclization | 3H-pyrrolo[2,3-c]quinolin-4(5H)-one | - | nih.gov |
| 1-Methyl-3-nitro-4-trifloxyquinolin-2(1H)-one | Pd-catalyzed Sonogashira cross-coupling and cyclization | 3H-pyrrolo[2,3-c]quinolin-4(5H)-one derivative | - | researchgate.net |
| 3-Ylideneoxindole | Metal-free ring expansion and H-shift | N-substituted/unsubstituted 4-oxo-4,5-dihydro-3H-pyrrolo[2,3-c]quinoline | Good to excellent | researchgate.netresearchgate.netnih.gov |
Development of Chimeric Molecules and Hybrid Conjugates
The fusion of the this compound scaffold with other pharmacologically relevant moieties has led to the development of chimeric molecules and hybrid conjugates with potential therapeutic applications.
A notable example is the total synthesis of Trigonoine B, a natural product that is a combination of 2,3-dihydroquinolin-4-one and this compound. researchgate.netnih.govbeilstein-archives.orgbeilstein-journals.org The synthesis involved the construction of an N-substituted 4-aminopyrrolo[2,3-c]quinoline framework via electrocyclization, followed by cycloamination to form the dihydroquinolinone moiety. nih.govbeilstein-archives.orgbeilstein-journals.org
The development of such hybrid molecules often involves a multi-step synthetic sequence where the this compound core is first synthesized and then elaborated with another heterocyclic system. The choice of synthetic strategy depends on the desired final structure and the compatibility of the functional groups on each component.
Green Chemistry Approaches in this compound Synthesis
In recent years, there has been a growing emphasis on developing environmentally benign synthetic methods. Green chemistry principles are being increasingly applied to the synthesis of complex heterocyclic systems like this compound.
Metal-Free Catalytic Systems
The use of transition metals in catalysis, while highly effective, can lead to concerns regarding cost, toxicity, and metal contamination in the final products. Consequently, metal-free catalytic systems have gained significant attention.
As mentioned earlier, a metal-free protocol for the synthesis of 4-oxo-4,5-dihydro-3H-pyrrolo[2,3-c]quinolines from 3-ylideneoxindoles has been reported. researchgate.netresearchgate.netnih.gov This method avoids the use of any metal catalysts, making it a greener alternative to traditional palladium-catalyzed methods. Furthermore, a three-component cascade reaction for the synthesis of pyrrolo[2,3-c]quinoline compounds through a ring-expansion/cyclization of indoles has been developed, which also operates under a metal-free catalytic system. researchgate.netresearchgate.net
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a powerful tool in green chemistry, often leading to shorter reaction times, higher yields, and reduced energy consumption compared to conventional heating methods.
While specific examples of microwave-assisted synthesis of the this compound core are not extensively documented in the provided search results, the application of this technology to related pyrroloquinoline systems suggests its potential. For instance, new compounds with the ethyl hexahydro-1H-pyrrolo[3,2-c]quinoline-2-carboxylate skeleton have been prepared using microwave-assisted intramolecular 1,3-dipolar cycloaddition reactions. mdpi.comnih.gov This method was found to be significantly faster and higher yielding than the classical thermal heating approach. mdpi.com The synthesis of novel pyrrolo[2,3-b]pyrrole derivatives has also been achieved using microwave irradiation. nih.gov These examples highlight the feasibility and advantages of employing microwave assistance in the synthesis of complex heterocyclic scaffolds like this compound and its analogues. The synthesis of N-propargyltetrahydroquinoline and 1,2,3-triazole derivatives has also been successfully carried out using microwave-assisted methods, demonstrating the versatility of this green chemistry tool. mdpi.com
Solvent-Free Reaction Conditions
The development of solvent-free reaction conditions represents a significant advancement in green chemistry, aiming to reduce environmental impact and improve reaction efficiency. In the synthesis of quinoline derivatives and their annulated analogues like this compound, solvent-free approaches, often coupled with microwave irradiation, have emerged as powerful tools. These methods can lead to shorter reaction times, higher yields, and simpler work-up procedures.
While specific and detailed examples of solvent-free synthesis exclusively for the this compound core are not extensively documented in the reviewed literature, the principles have been successfully applied to the synthesis of a wide range of quinoline derivatives. These established methodologies offer a strong precedent for their application in the construction of the this compound scaffold.
Microwave-Assisted Solvent-Free Synthesis of Quinolines
A prominent solvent-free method involves the reaction of anilines with alkyl vinyl ketones on the surface of silica gel impregnated with a catalyst, such as indium(III) chloride, under microwave irradiation. researchgate.netias.ac.in This approach provides a convenient and efficient one-pot synthesis of quinolines and dihydroquinolines. researchgate.net The solid support not only facilitates the reaction by providing a surface for the reactants to interact but also absorbs the microwave energy, leading to rapid and uniform heating. The absence of a bulk solvent simplifies the purification process and minimizes waste. researchgate.net
Another example of a solvent-free, microwave-assisted protocol is the ytterbium(III) chloride (YbCl₃) catalyzed one-pot, three-component domino reaction of propargylated flavones or coumarins with aldehydes and anilines. researchgate.net This method has been employed to produce diverse and functionalized quinolin-4-ylmethoxychromen-2- and -4-ones in excellent yields (80-95%) within a short reaction time of 4 minutes at 100 °C. researchgate.net The key advantages of this approach include high atom economy, mild reaction conditions, and the recyclability of the catalyst. researchgate.net
The following table summarizes representative examples of solvent-free synthesis of quinoline derivatives, which could be adapted for the synthesis of this compound analogues.
Table 1: Examples of Solvent-Free Synthesis of Quinolines under Microwave Irradiation
| Entry | Reactants | Catalyst/Support | Power (W) | Time (min) | Product | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | Aniline, Methyl vinyl ketone | InCl₃/Silica gel | 150 | 8 | 4-Methyl-1,2-dihydroquinoline | 92 |
| 2 | 4-Methylaniline, Methyl vinyl ketone | InCl₃/Silica gel | 150 | 10 | 4,6-Dimethyl-1,2-dihydroquinoline | 95 |
| 3 | Propargylated flavone, Benzaldehyde, Aniline | YbCl₃ | 300 | 4 | Substituted quinolin-4-ylmethoxychromen-4-one | 92 |
Solid-Supported Synthesis of Pyrrolo[3,4-c]quinoline Derivatives
The concept of solid-supported, solvent-free synthesis has also been extended to pyrroloquinoline systems. For instance, a library of quinoline-3,4-dicarboximides, which are isomers of the target scaffold, has been synthesized under microwave-assisted, solvent-free conditions on inorganic solid supports. nih.gov This demonstrates the feasibility of constructing the fused pyrrole and quinoline rings without a conventional solvent.
While not strictly solvent-free, some microwave-assisted syntheses of pyrrolo[3,4-c]quinoline-1,3-diones have been developed in a two-phase system using an ionic liquid ([Bmim]BF₄) and toluene. nih.govresearchgate.netacs.org This method, which benefits from the rapid and efficient heating of microwave irradiation, showcases another approach to minimize the use of volatile organic solvents. nih.govresearchgate.netacs.org
The research into solvent-free methodologies for the synthesis of complex heterocyclic systems like this compound is ongoing. The success in the broader quinoline and isomeric pyrroloquinoline families strongly suggests that these green and efficient synthetic strategies hold significant promise for the future production of this compound and its derivatives.
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Dihydroquinolines |
| Quinolin-4-ylmethoxychromen-2-ones |
| Quinolin-4-ylmethoxychromen-4-ones |
| 4-Methyl-1,2-dihydroquinoline |
| 4,6-Dimethyl-1,2-dihydroquinoline |
| Substituted quinolin-4-ylmethoxychromen-4-one |
| Substituted quinolin-4-ylmethoxychromen-2-one |
| Quinoline-3,4-dicarboximides |
Structure Activity Relationship Sar Studies of 3h Pyrrolo 2,3 C Quinoline Derivatives
Influence of Substitution Patterns on Biological Activity Profiles
The strategic placement of various substituents on the 3H-pyrrolo[2,3-c]quinoline framework allows for the fine-tuning of its biological activity. The electronic and steric properties of these substituents can dramatically alter the interaction of the molecule with its biological target.
Effects of Alkyl, Aryl, and Heteroaryl Substitutions
Substitutions with alkyl, aryl, and heteroaryl groups at various positions of the pyrroloquinoline ring system have been shown to significantly impact biological activity. In a series of pyrrolo[2,3-h]quinolin-2-one derivatives, the presence of a phenyl group at the 7-position was found to be particularly important for their phototoxic activity against human tumor cells. nih.gov For some 3-(heteroaryl)quinolin-2(1H)-ones, the introduction of various heterocycles such as benzoxazole, benzothiazole, indole, benzimidazole, and SMe-purine at the C3-position of the quinolin-2(1H)-one nucleus was explored to understand the SAR. nih.gov
In a study of pyrrolo[3,2-f]quinoline derivatives, the position and conformational freedom of side-chain groups modulated the biological activity. researchgate.net Specifically, a derivative with an m-methoxy substituent, reminiscent of the potent anticancer agent amsacrine, exhibited significant activity. researchgate.net This highlights the importance of both the nature and the specific placement of aryl substituents.
The table below summarizes the observed effects of some substitutions on the biological activity of pyrroloquinoline derivatives.
| Scaffold | Position of Substitution | Substituent | Observed Effect on Biological Activity |
| Pyrrolo[2,3-h]quinolin-2-one | 7 | Phenyl | Enhanced phototoxicity against tumor cells nih.gov |
| 3-(Heteroaryl)quinolin-2(1H)-one | 3 | Benzoxazole, Benzothiazole, Indole, Benzimidazole, SMe-purine | Modulation of antiproliferative activity nih.gov |
| Pyrrolo[3,2-f]quinoline | - | m-methoxy | Significant antiproliferative activity researchgate.net |
| Pyrrolo[3,2-f]quinoline | 7 | Methyl | Notable antiproliferative activity researchgate.net |
Impact of Halogenation on Activity
The introduction of halogen atoms is a common strategy in medicinal chemistry to modulate the electronic properties and lipophilicity of a molecule, which can lead to enhanced biological activity. In the context of pyrroloquinolines, halogenation has been shown to be a key factor. For instance, in the development of 1H-pyrrolo[3,2-c]quinoline derivatives, the introduction of fluorine or chlorine atoms at the 8-position was a key synthetic goal for creating compounds with potential central nervous system activity. ulisboa.pt The specific impact of these substitutions on biological activity is an area of active investigation.
Role of Nitrogen Atom Substitution in Activity Modulation
The nitrogen atoms within the pyrroloquinoline scaffold, both in the pyrrole (B145914) and quinoline (B57606) rings, are key features for potential interactions with biological targets, such as through hydrogen bonding. Substitution on these nitrogen atoms can significantly influence the molecule's properties and its biological activity. While specific studies on N-substitution of the this compound core are limited, insights can be gained from related heterocyclic systems. For example, in pyrrolo[3,4-c]pyrazole-4,6-(2H,5H)-diones, the nature of the substituent at the N-2 and N-5 positions was found to influence the efficiency of subsequent chemical transformations, indicating the importance of these positions for molecular design. mdpi.com
Pharmacophore Modeling and Ligand-Based Drug Design Considerations
Pharmacophore modeling is a powerful computational tool used to identify the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological activity. arabjchem.orgscienceopen.com For quinoline derivatives, pharmacophore models have been successfully developed to identify key features for various biological targets. For instance, a five-point pharmacophore model for VEGFR-2 tyrosine kinase inhibitors based on a quinoline scaffold included two hydrogen bond acceptors, one hydrogen bond donor, and two aromatic rings. arabjchem.org Another study on quinoline derivatives as antioxidants identified a pharmacophore model with one aromatic ring and three hydrogen bond acceptors. nih.gov
While a specific pharmacophore model for this compound derivatives is not yet established in the literature, the general features of the scaffold suggest key pharmacophoric elements. These would likely include the aromatic rings of the quinoline and pyrrole systems, the hydrogen bond donor capacity of the pyrrole NH group, and the hydrogen bond acceptor potential of the quinoline nitrogen. These features provide a basis for the virtual screening of compound libraries to identify new this compound-based hits and for the rational design of new derivatives with improved activity. scienceopen.com
Scaffold Diversity and Bioisosteric Replacements in this compound Analogues
Scaffold diversity and bioisosteric replacement are important strategies in drug discovery to explore new chemical space, improve potency, and optimize pharmacokinetic properties. nih.gov Bioisosteric replacement involves substituting a functional group with another that has similar physical or chemical properties, which can lead to a molecule with a similar biological response. nih.gov
For the this compound scaffold, various modifications can be envisioned to generate novel analogues. For example, the pyrrole ring could potentially be replaced with other five-membered heterocycles like pyrazole (B372694) or imidazole, while the quinoline moiety could be replaced by other bicyclic aromatic systems such as quinazoline (B50416) or isoquinoline. Such modifications can significantly alter the electronic distribution, lipophilicity, and hydrogen bonding capacity of the molecule, potentially leading to improved biological activity or a different pharmacological profile. nih.gov The synthesis of various pyrroloquinoline isomers, such as pyrrolo[3,2-f]quinolines and pyrrolo[2,3-h]quinolines, already represents a form of scaffold diversification that allows for the exploration of different spatial arrangements of the heterocyclic rings. nih.govresearchgate.net
Molecular Mechanisms and Biological Target Interactions of 3h Pyrrolo 2,3 C Quinoline Analogues
Enzyme Inhibition and Modulation
Glutamate-5-Kinase (G5K) Inhibition in Mycobacterium tuberculosis
Recent research has highlighted the potential of 3H-pyrrolo[2,3-c]quinoline derivatives as novel anti-tuberculosis agents. nih.govulisboa.pt Specifically, chemical modifications of this scaffold have led to the discovery of two analogues, compound 50 and compound 54 , which exhibit significant in vitro activity against virulent strains of Mycobacterium tuberculosis (H37Rv). nih.govacs.org Both compounds demonstrated a minimum inhibitory concentration (MIC) of 4.1 μM and 4.2 μM, respectively. nih.govacs.org
The mechanism of action for these compounds has been identified as the allosteric inhibition of glutamate-5-kinase (G5K), an essential enzyme in the proline biosynthesis pathway of the pathogen. nih.govacs.org G5K is responsible for catalyzing the phosphorylation of L-glutamate to L-glutamyl-5-phosphate. nih.gov Molecular dynamics simulations have revealed that these pyrroloquinoline analogues bind to an allosteric site at the interface between enzyme domains, rather than the active site. nih.gov This binding induces long-distance conformational changes that disrupt the enzyme's catalytic function. For instance, the binding of compound 54 is suggested to alter the L-glutamate binding site, preventing substrate anchoring, while compound 50 appears to modify the architecture of the ATP binding site. nih.gov
| Compound | MIC against M. tuberculosis H37Rv (μM) | Target Enzyme | Mechanism of Inhibition |
|---|---|---|---|
| Compound 50 | 4.1 | Glutamate-5-Kinase (G5K) | Allosteric |
| Compound 54 | 4.2 | Glutamate-5-Kinase (G5K) | Allosteric |
Topoisomerase II Mediated DNA Cleavage
While research directly on this compound analogues as topoisomerase II inhibitors is limited, studies on close structural isomers provide insights into the potential of this chemical class. An analogue, 1-[4-(3H-pyrrolo[3,2-f]quinolin-9-ylamino)-phenyl]-ethanone hydrochloride, has demonstrated high antiproliferative activity. Its mechanism of action is multifactorial, involving the inhibition of DNA topoisomerase II (topo II) and the formation of an intercalative complex with DNA. This activity leads to the blockade of the cell cycle in the G2/M phase and suggests cell death via apoptosis.
Acetylcholinesterase (AChE) Inhibition
The natural product marinoquinoline A , which possesses the this compound core, has been identified as an inhibitor of acetylcholinesterase (AChE). This enzyme is a key target in the management of Alzheimer's disease. Marinoquinoline A exhibited an IC50 value of 4.9 μM against AChE. The inhibitory activity is thought to be related to the extended aromaticity of the quinoline (B57606) moiety, which may facilitate π-π interactions within the gorge of the AChE active site. In contrast, related phenylpyrrole derivatives isolated from the same bacterium, such as 3-(2′-aminophenyl)-pyrrole, were found to be virtually inactive.
| Compound | Core Scaffold | AChE IC50 (μM) |
|---|---|---|
| Marinoquinoline A | This compound | 4.9 |
| 3-(2′-aminophenyl)-pyrrole | Phenylpyrrole | Inactive |
Protein Kinase Inhibition (e.g., PIM-1, SGK-1, JAK3)
Currently, there is a lack of specific research findings in the public domain detailing the activity of this compound analogues as inhibitors of PIM-1, SGK-1, or JAK3 protein kinases. While various other quinoline and pyrrolo-heterocyclic derivatives have been investigated as kinase inhibitors, data pertaining to the specific this compound scaffold against these particular targets is not available.
Receptor Agonism and Antagonism
Serotonin (B10506) 2C Receptor (5-HT2CR) Agonism
The serotonin 2C receptor is a G-protein coupled receptor implicated in the regulation of mood, appetite, and other central nervous system functions, making it a target for therapeutic intervention in conditions like obesity and psychiatric disorders. researchgate.net While there is no direct evidence of this compound analogues acting as 5-HT2CR agonists in the reviewed literature, research on closely related isomers has been reported. For instance, a series of 1-(1-pyrrolo(iso)quinolinyl)-2-propylamines were synthesized and evaluated as 5-HT2C receptor agonists for the potential treatment of obesity. One analogue from this series displayed a high binding affinity of 1.6 nM and was effective in reducing food intake in animal models. Furthermore, pyrrolo[3,2,1-ij]quinoline derivatives have also been identified as 5-HT2c receptor agonists with selectivity over the 5-HT2a receptor. However, it is important to note that these compounds possess different core structures from this compound.
Serotonin 6 Receptor (5-HT6R) and Dopamine D3 Receptor (D3R) Modulation
A comprehensive review of the scientific literature reveals a notable absence of studies specifically investigating the modulatory activity of this compound analogues on the Serotonin 6 Receptor (5-HT6R) and the Dopamine D3 Receptor (D3R). While other isomers of pyrroloquinoline have been explored as ligands for these receptors, research focusing exclusively on the this compound scaffold in this context is not presently available. Consequently, there is no reported data on the binding affinities, functional activities (agonist or antagonist), or structure-activity relationships of this compound derivatives at the 5-HT6R and D3R.
DNA Intercalation as a Mechanism of Action
DNA intercalation is a mechanism of action for many planar aromatic heterocyclic compounds, leading to cytotoxic and antimicrobial effects by disrupting DNA replication and transcription. However, there is a lack of specific research and published data demonstrating that this compound analogues function as DNA intercalating agents. Studies to date have not provided evidence of this particular mechanism for this class of compounds. Therefore, the role of DNA intercalation in the biological activity of this compound derivatives remains to be elucidated.
Allosteric Inhibition Mechanisms
In contrast to the lack of data for direct receptor modulation and DNA intercalation, significant research has identified allosteric inhibition as a key mechanism of action for certain this compound analogues. Notably, these compounds have been identified as allosteric inhibitors of the Mycobacterium tuberculosis glutamate-5-kinase (G5K) enzyme, an essential enzyme in the proline biosynthesis pathway of this pathogen.
Chemical modifications of the this compound scaffold have led to the discovery of potent anti-TB agents. Two standout derivatives, compound 50 and compound 54 , have demonstrated significant in vitro activity against virulent strains of Mycobacterium tuberculosis (H37Rv).
| Compound | MIC against M. tuberculosis H37Rv (μM) |
| Compound 50 | 4.1 |
| Compound 54 | 4.2 |
Enzymatic assays have confirmed that both of these compounds act as inhibitors of glutamate-5-kinase. Molecular dynamics simulations have further elucidated that this inhibition occurs through an allosteric mechanism, where the compounds bind to a site on the enzyme distinct from the active site. This binding event induces conformational changes that ultimately disrupt the enzyme's catalytic activity.
Interestingly, these two compounds exhibit distinct allosteric inhibition profiles:
Compound 54 binds to a pocket at the interface between the enzyme's domains. This interaction promotes long-distance conformational changes at the L-glutamate binding site, which in turn prevents the substrate from anchoring correctly for catalysis.
Compound 50 , on the other hand, alters the architecture of the ATP binding site. Enzyme assays have shown that compound 50 causes a substantial increase in the apparent Michaelis constant (Kmapp) for ATP, indicating a disruption in the binding of this crucial co-substrate. In contrast, compound 54 did not produce a significant effect on the Kmapp for ATP.
These findings highlight the potential of the this compound scaffold as a template for the design of novel allosteric inhibitors targeting essential enzymes in pathogenic organisms.
Computational Chemistry and in Silico Investigations of 3h Pyrrolo 2,3 C Quinoline
Molecular Docking Studies for Ligand-Target Binding Interactions
Molecular docking simulations have been a key tool in elucidating the binding interactions between 3H-pyrrolo[2,3-c]quinoline derivatives and their biological targets. These studies predict the preferred orientation of a ligand when bound to a receptor, helping to understand the structural basis of its activity.
For instance, in the development of antitubercular agents, docking studies were crucial in identifying glutamate-5-kinase (G5K) as a target for this scaffold. dntb.gov.uasmolecule.com Simulations revealed that these compounds act as allosteric inhibitors, binding at the interface between enzyme domains rather than directly at the active site. smolecule.com This allosteric binding induces conformational changes that disrupt the enzyme's catalytic function. smolecule.com
Similarly, docking simulations have been used to investigate the mechanism of acetylcholinesterase (AChE) inhibition by marine-derived metabolites containing the this compound core. researchgate.net These computational analyses have shown that the compounds can bind to regions within the AChE active site, providing a rationale for their observed inhibitory activity and guiding the design of new, potentially more potent inhibitors for neurological disorders. researchgate.net In the context of antimalarial drug discovery, docking studies have helped to understand how these molecules interfere with the parasite's lifecycle, for example, by preventing the formation of hemozoin, which is crucial for parasite survival. unicamp.br
| Target Protein | Ligand Scaffold | Key Interactions/Binding Mode | Predicted Activity |
| Glutamate-5-Kinase (G5K) | This compound | Allosteric binding at domain interface | Antitubercular |
| Acetylcholinesterase (AChE) | This compound | Binding within the active site gorge | Neuroprotective |
| Plasmodium falciparum targets | Marinoquinoline Derivatives | Inhibition of hemozoin formation | Antimalarial |
Molecular Dynamics Simulations to Elucidate Conformational Changes and Binding Modes
Molecular dynamics (MD) simulations provide a deeper understanding of the dynamic nature of ligand-receptor interactions over time. These simulations have been applied to this compound derivatives to validate docking poses, assess the stability of the complex, and elucidate the precise mechanism of action.
In the study of G5K inhibitors, MD simulations offered significant insights into the allosteric inhibition mechanism. smolecule.com The simulations demonstrated how the binding of the this compound ligand induces and stabilizes specific conformational changes in the enzyme, which in turn prevent substrate binding or catalysis. smolecule.com These computational findings have been corroborated by X-ray crystallographic studies of homologous enzyme-inhibitor complexes, confirming the binding mode and the induced structural changes. smolecule.com
For antiplasmodial marinoquinolines, MD studies have been used to explore the stability of the compounds within their target binding sites, confirming the interactions predicted by initial docking studies and providing a more detailed picture of the binding event at an atomic level. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Model Development and Validation
Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical approach used to correlate the chemical structure of compounds with their biological activity. usp.br This technique has been successfully applied to series of this compound derivatives to guide the synthesis of new analogs with improved potency. researchgate.netacs.org
In the pursuit of novel antimalarial agents, researchers developed robust QSAR models for a library of marinoquinoline compounds. acs.orgacs.org These models, which included techniques like Hologram QSAR (HQSAR) and Comparative Molecular Field Analysis (CoMFA), were trained on a set of synthesized compounds with known activity against Plasmodium falciparum. researchgate.net
The resulting QSAR models revealed critical structural features for activity. For example, the models highlighted that substitutions, particularly p-substituted phenyl moieties at certain positions on the this compound core, were important for potent antiplasmodial activity. researchgate.net These models demonstrated good predictive power and were prospectively validated by synthesizing new compounds based on the model's predictions, which then showed enhanced biological activity. researchgate.netacs.org This iterative cycle of synthesis, testing, and QSAR modeling significantly accelerated the identification of lead compounds. acs.org
| QSAR Model Type | Application | Key Finding |
| HQSAR, CoMFA | Antimalarial activity against P. falciparum | p-Substituted phenyl groups on the core scaffold are critical for high potency. researchgate.net |
| 2D/3D QSAR | General antiplasmodial activity | Identification of key electronic and steric properties for optimization. researchgate.netacs.org |
Virtual Screening Approaches for Novel Active Scaffolds
Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. In the context of the this compound scaffold, virtual screening has been integrated with other computational methods to discover novel bioactive molecules.
Researchers have employed virtual screening in conjunction with QSAR models to filter compound libraries and prioritize candidates for synthesis. researchgate.netnih.gov By using a validated QSAR model as a predictive filter, it is possible to rapidly assess vast virtual libraries and select a smaller, more manageable set of compounds with a high probability of being active. This approach was part of the broader Computer-Aided Drug Design (CADD) strategy that led to the development of highly potent marinoquinoline derivatives against Plasmodium falciparum. nih.gov This combination of techniques streamlines the drug discovery process, reducing the time and resources required to identify promising new chemotypes. researchgate.net
In Silico Prediction of Molecular Interactions
The in silico prediction of molecular interactions encompasses a range of computational methods that, together, build a comprehensive picture of how a compound like this compound interacts with biological systems. This goes beyond simple docking to include the analysis of electronic properties and dynamic behavior.
Computational analyses have been used to correlate the cytotoxicity of some marinoquinoline derivatives with specific molecular descriptors. nih.gov Studies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) suggest that charge transfer phenomena may play a significant role in the interaction of these compounds with their biological targets. nih.gov
Furthermore, computational investigations have been pivotal in defining the unique allosteric inhibition mechanism of certain this compound derivatives against enzymes like G5K. smolecule.com These in silico predictions revealed distinct recognition patterns at the protein-ligand interface and explained how binding at a site distant from the enzyme's active center could effectively neutralize its function. smolecule.com These predictive studies are essential for understanding the nuanced mechanisms of action and for the rational design of next-generation inhibitors.
Pre Clinical Pharmacological Evaluation in Relevant Biological Models
In Vitro Anti-parasitic Activity (e.g., against Plasmodium falciparum strains)
Derivatives of the structurally related pyrroloquinazolinediamine scaffold have demonstrated potent in vitro activity against multiple strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria.
New acetamide (B32628) and imide derivatives of a parent pyrroloquinazolinediamine compound showed potent inhibition of cell growth against four distinct clones of P. falciparum. The 50% inhibitory concentration (IC50) for these derivatives was approximately 0.01 ng/mL, indicating high potency. nih.govnih.gov The specific strains tested include D-6, W-2, RCS, and TM91C235. nih.govnih.gov In contrast, carbamate (B1207046) and alkyl derivatives of the same parent compound exhibited weaker activity against P. falciparum growth in vitro. nih.gov
Table 1: In Vitro Anti-parasitic Activity of Pyrroloquinazolinediamine Derivatives
| Compound Class | Target Organism | Strains Tested | Potency (IC50) |
|---|---|---|---|
| Acetamides & Imides | Plasmodium falciparum | D-6, W-2, RCS, TM91C235 | ~0.01 ng/mL |
In Vitro Anti-tubercular Activity (e.g., against Mycobacterium tuberculosis H37Rv)
The therapeutic potential of the 3H-pyrrolo[2,3-c]quinoline core, which forms the basis of Marinoquinoline natural products, has been explored for the development of new anti-tubercular agents. Chemical modifications of this scaffold have led to the discovery of compounds with significant in vitro activity against virulent strains of Mycobacterium tuberculosis.
Specifically, two pyrroloquinoline derivatives, identified as compounds 50 and 54 in a research study, demonstrated good activity against the H37Rv strain of M. tuberculosis. elsevierpure.comnih.gov The minimum inhibitory concentration (MIC) for these compounds was determined to be 4.1 μM and 4.2 μM, respectively. elsevierpure.comnih.gov Further investigation revealed that these derivatives act as inhibitors of glutamate-5-kinase (G5K), an essential enzyme for M. tuberculosis that is involved in the proline biosynthesis pathway. nih.gov The mechanism of inhibition is believed to be allosteric, with the compounds interacting at the interface between enzyme domains. nih.gov
Table 2: In Vitro Anti-tubercular Activity of this compound Derivatives
| Compound | Target Organism | Strain | Potency (MIC) |
|---|---|---|---|
| Compound 50 | Mycobacterium tuberculosis | H37Rv | 4.1 μM |
In Vitro Anti-proliferative Activity in Defined Cancer Cell Lines (e.g., leukemia, CNS, melanoma, breast cancer)
Various isomers of the pyrroloquinoline scaffold have been evaluated for their anti-proliferative effects against a range of human cancer cell lines.
A study on substituted 1,3,4-substituted-pyrrolo[3,2-c]quinoline derivatives identified promising activity across several cancer types. elsevierpure.com The introduction of a 4-benzo[d] nih.govnih.govdioxol-5-yl moiety resulted in a compound (4g) with activity against leukemia, CNS, melanoma, renal, and breast cancer cell lines, with GI50 values in the low micromolar range. elsevierpure.com Altering the substitution pattern to a 4-(OH-di-Cl-Ph) group or adding a Cl-propyl chain at position 1 selectively directed the activity against a sub-panel of leukemia cell lines (CCRF-CEM, K-562, MOLT-4, RPMI-8226, SR). elsevierpure.com
Similarly, a series of new substituted 7-phenyl-3H-pyrrolo[3,2-f]quinolin-9-ones showed high selectivity and potent growth inhibition against human leukemia cell lines, with GI50 values in the nanomolar range. nih.gov The most active of these compounds were found to arrest Jurkat cells, a leukemia cell line, in the G2/M phase of the cell cycle. nih.gov
Furthermore, derivatives of 1H-pyrrolo[3,2-c]pyridine, a related scaffold, were tested against the A375P human melanoma cell line. nih.gov Several of these compounds, including 8b, 8g, and 9a-e, demonstrated high potency with IC50 values in the nanomolar range, which was superior to the reference drug Sorafenib. nih.gov
Table 3: In Vitro Anti-proliferative Activity of Pyrroloquinoline Isomers
| Scaffold | Cancer Cell Line(s) | Potency |
|---|---|---|
| Pyrrolo[3,2-c]quinoline | Leukemia, CNS, Melanoma, Renal, Breast | Low μM range (GI50) |
| 3H-pyrrolo[3,2-f]quinolin-9-one | Leukemia (e.g., Jurkat) | Nanomolar range (GI50) |
In Vivo Efficacy Studies in Established Animal Models (e.g., P. berghei malaria mouse model, tumor xenograft models)
The in vitro anti-parasitic and anti-proliferative activities of pyrroloquinoline-related compounds have been further evaluated in in vivo animal models.
In the context of malaria, derivatives of the pyrroloquinazolinediamine scaffold were assessed in a P. berghei-infected mouse model using a modified Thompson test, which measures mouse survivability and parasite clearance. nih.gov Acetamide derivatives demonstrated high potency, achieving a 100% cure rate in mice across a dose range from less than 0.1 mg/kg to 220 mg/kg. nih.govnih.gov Carbamate derivatives also proved to be highly efficacious in this in vivo model, despite showing weaker in vitro activity, which is a characteristic response of a prodrug. nih.govnih.gov
For anti-cancer efficacy, a study involving pyrano[3,2-c]quinoline analogues, another related heterocyclic system, tested a promising compound in a HCT-116 tumor xenograft model using SCID mice. nih.gov The most potent candidate from the series, compound 4c, was found to inhibit tumor growth by 23% in this model. nih.gov
Table 4: In Vivo Efficacy of Pyrroloquinoline-Related Compounds
| Compound Class/Scaffold | Animal Model | Disease Model | Key Finding |
|---|---|---|---|
| Pyrroloquinazolinediamine Acetamides | Mouse | Plasmodium berghei Malaria | 100% cure at doses from <0.1 to 220 mg/kg |
| Pyrroloquinazolinediamine Carbamates | Mouse | Plasmodium berghei Malaria | Highly efficacious, suggesting prodrug behavior |
Selectivity Profiling against Off-Targets in Pre-clinical Settings
Selectivity is a critical aspect of pre-clinical drug evaluation, aiming to ensure that a compound interacts primarily with its intended target while minimizing engagement with off-targets that could lead to undesirable effects. For pyrroloquinoline derivatives, selectivity has been assessed against other cell types and related enzymes.
Derivatives of 3H-pyrrolo[3,2-f]quinolin-9-one were noted for their high selectivity against human leukemia cell lines. nih.gov In another study, certain 1H-pyrrolo[3,2-c]pyridine derivatives demonstrated higher selectivity towards the A375P melanoma cell line compared with NIH3T3 fibroblasts, which are non-cancerous cells. nih.gov
In the context of enzyme inhibition, various pyrrolo-quinoline isomers have been investigated for their kinase selectivity. One series of 3,3-Dimethyl-1H-pyrrolo[3,2-g]quinolin-2(3H)-one derivatives was found to produce a potent and selective Raf kinase inhibitor. rsc.org Another study identified novel pyrrolo-quinoline gamma-lactones as inhibitors of the PI3-kinase related kinase (PIKK) family, with compounds showing differential inhibitory potency against Ataxia-Telangiectasia-mutated (ATM) protein and the mammalian Target of Rapamycin (mTOR). nih.gov For instance, compound DK8G557 had an IC50 of 0.6 μM for ATM and 7.0 μM for mTOR, while compound HP9912 showed an IC50 of 0.5 μM for mTOR and 6.5 μM for ATM, indicating a degree of selectivity within this kinase family. nih.gov
Table of Mentioned Compounds
| Compound Name/Class |
|---|
| This compound |
| Pyrroloquinazolinediamine |
| 1,3,4-substituted-pyrrolo[3,2-c]quinoline |
| 7-phenyl-3H-pyrrolo[3,2-f]quinolin-9-one |
| 1H-pyrrolo[3,2-c]pyridine |
| Pyrano[3,2-c]quinoline |
| 3,3-Dimethyl-1H-pyrrolo[3,2-g]quinolin-2(3H)-one |
| Pyrrolo-quinoline gamma-lactones |
Lead Optimization and Advanced Drug Discovery Strategies for 3h Pyrrolo 2,3 C Quinoline Derivatives
Rational Design Principles for Enhancing Potency and Selectivity
The rational design of 3H-pyrrolo[2,3-c]quinoline derivatives is guided by an understanding of their structure-activity relationships (SAR), which correlate the chemical structure of a molecule with its biological activity. wikipedia.org A primary goal in the design of new analogs is to enhance their potency against a specific biological target while simultaneously improving selectivity to minimize off-target effects.
Key principles in the rational design of these compounds often involve modifications at various positions of the tricyclic core. For instance, in the context of developing anticancer agents, SAR studies on related quinoline (B57606) compounds have shown that substitutions on the quinoline ring can significantly influence activity. ekb.eg While specific SAR data for a broad range of this compound derivatives is still an evolving area of research, principles from related heterocyclic compounds are often applied. The introduction of specific functional groups can modulate the electronic and steric properties of the molecule, thereby influencing its interaction with biological targets.
For example, the strategic placement of halogen atoms or other electron-withdrawing groups can alter the charge distribution of the aromatic system, potentially leading to stronger interactions with target proteins. youtube.com Similarly, the addition of bulky substituents can enhance selectivity by preventing the molecule from binding to the active sites of unintended proteins. Computational methods, such as molecular docking and pharmacophore modeling, play a crucial role in predicting how these modifications will affect the binding affinity and selectivity of the compounds, thus guiding the synthetic efforts towards more promising candidates.
Strategies for Modulating Biological Activity through Structural Modification
The diverse biological activities of 3H-pyrrolo[2,3-c]quinolines can be fine-tuned through targeted structural modifications. researchgate.net These strategies aim to optimize the therapeutic index of the lead compounds by enhancing their desired biological effects while reducing potential toxicity.
One common strategy involves the introduction of various substituents on the pyrroloquinoline core. For instance, the natural marinoquinolines themselves exhibit variations in their substitution patterns, which contribute to their differing biological profiles. Synthetic efforts often focus on creating libraries of derivatives with diverse functional groups at different positions to systematically explore the SAR.
Another key strategy is the modification of side chains attached to the core structure. The length, flexibility, and chemical nature of these side chains can have a profound impact on the compound's interaction with its biological target. For example, in the development of antimalarial quinolines, modifications to the aminoalkyl side chain of chloroquine (B1663885) have been extensively studied to overcome drug resistance. youtube.com Similar principles can be applied to this compound derivatives to enhance their efficacy against various pathogens or cancer cell lines.
Furthermore, isosteric and bioisosteric replacements are employed to improve the pharmacokinetic and pharmacodynamic properties of the lead compounds. This involves replacing a functional group with another that has similar physical or chemical properties, with the goal of enhancing activity, improving metabolic stability, or reducing toxicity.
The following table provides a conceptual overview of how structural modifications could potentially modulate the biological activity of this compound derivatives, based on general principles of medicinal chemistry.
| Modification Strategy | Potential Impact on Biological Activity | Example Rationale |
| Substitution on Quinoline Ring | Altered potency and selectivity | Introduction of electron-withdrawing groups may enhance interactions with target enzymes. |
| Modification of Pyrrole (B145914) Ring | Changes in target binding and solubility | N-alkylation or N-acylation can influence the molecule's ability to form hydrogen bonds. |
| Introduction of Side Chains | Improved target engagement and pharmacokinetic properties | Addition of basic amino groups can enhance solubility and cellular uptake. |
| Bioisosteric Replacement | Enhanced metabolic stability and reduced toxicity | Replacing a metabolically labile group with a more stable isostere. |
Emerging Applications and Therapeutic Areas for this compound-Based Compounds
The unique structural features and broad spectrum of biological activities of this compound derivatives make them attractive candidates for development in several therapeutic areas. While initial research has focused on their potential as anti-infective and anticancer agents, emerging applications are continually being explored.
Anticancer Therapy: The anti-proliferative activity of marinoquinolines against various cancer cell lines has spurred further investigation into this compound derivatives as potential oncology therapeutics. researchgate.net The development of selective kinase inhibitors is a particularly promising area, as many quinoline-based compounds have shown efficacy in targeting signaling pathways that are dysregulated in cancer. nih.gov
Infectious Diseases: The potent antiplasmodial activity of some marinoquinolines highlights the potential of the this compound scaffold in the development of new antimalarial drugs. researchgate.net Furthermore, their antibacterial and antifungal properties suggest that these compounds could be developed into novel antimicrobial agents to combat drug-resistant pathogens.
Neurodegenerative Diseases: While less explored, the potential of quinoline-based compounds in the context of neurodegenerative diseases is an emerging area of interest. nih.gov The ability of certain heterocyclic compounds to modulate enzymes and receptors in the central nervous system suggests that this compound derivatives could be investigated for their potential in treating conditions such as Alzheimer's and Parkinson's disease.
The continued exploration of the chemical space around the this compound core, coupled with a deeper understanding of their mechanisms of action, is expected to unveil new and exciting therapeutic opportunities for this versatile class of compounds.
Concluding Remarks and Future Research Perspectives
Current Challenges in 3H-pyrrolo[2,3-c]quinoline Research and Development
Despite the progress in understanding the chemistry and biological importance of the this compound system, several challenges impede its seamless translation into clinical applications. These challenges are primarily centered around its chemical synthesis and the optimization of its pharmacological properties.
A significant hurdle lies in the development of efficient and versatile synthetic routes. Many existing methods for constructing the tricyclic core suffer from limitations such as harsh reaction conditions, the use of strong acids, limited regioselectivity, and the poor availability of starting materials. acs.org For instance, the total synthesis of natural products like trigonoine B, which features this scaffold, has been a complex undertaking, highlighting the need for more convenient and efficient synthetic strategies. nih.gov Difficulties in achieving specific substitutions on the pyrrole (B145914) and quinoline (B57606) rings can also restrict the exploration of the chemical space required for structure-activity relationship (SAR) studies. The site-selective functionalization of quinoline derivatives, in general, remains a significant challenge due to the presence of multiple C-H bonds that can be activated. nih.gov
Furthermore, while numerous derivatives have shown promising in vitro activity, translating this potency into in vivo efficacy is a major challenge. Issues related to poor metabolic stability can limit the therapeutic potential of promising compounds. researchgate.net A deeper understanding of the metabolic pathways and potential toxicity of this class of compounds is necessary for the development of safe and effective drug candidates. The creation of diverse compound libraries for high-throughput screening (HTS) is another area that requires more streamlined and efficient synthetic approaches to accelerate the discovery of new lead compounds. nih.govbiomol.com
Opportunities for Novel Therapeutic Agents Based on the Pyrrolo[2,3-c]quinoline Scaffold
The diverse biological activities associated with the this compound scaffold present numerous opportunities for the development of novel therapeutic agents across various disease areas. researchgate.net Its proven potential as an antiplasmodial, anti-proliferative, anti-bacterial, and antifungal agent makes it a versatile platform for drug discovery. researchgate.net
Oncology: The anti-proliferative properties of pyrrolo[2,3-c]quinoline derivatives make them attractive candidates for the development of new anticancer drugs. researchgate.net Some derivatives have been identified as potent inhibitors of PI3-kinase related kinases (PIKKs) such as ATM and mTOR, which are crucial targets in cancer therapy. nih.gov The structural similarity of this scaffold to known kinase inhibitors suggests a significant opportunity for designing novel and selective inhibitors for various kinases implicated in cancer signaling pathways. nih.govekb.eg For example, the pyrrolo[3,2-c]quinoline-4-one scaffold has been successfully exploited to develop novel inhibitors of the Hedgehog signaling pathway, a key target in several cancers. researchgate.net
Infectious Diseases: The demonstrated antimalarial and antibacterial activities of natural products containing the pyrrolo[2,3-c]quinoline skeleton, such as marinoquinolines, highlight the potential of this scaffold in combating infectious diseases. nih.gov There is a pressing need for new anti-infective agents due to the rise of drug-resistant pathogens, and this scaffold provides a promising starting point for the development of novel antibiotics and antimalarials. researchgate.net Recent studies have also explored derivatives as potential antileishmanial agents, further broadening the anti-infective scope. nih.govrsc.org
Neurodegenerative Diseases: The inhibition of acetylcholinesterase (AChE) is a key therapeutic strategy for Alzheimer's disease. researchgate.net The this compound framework has been identified as a scaffold for AChE inhibitors, opening up avenues for the development of new treatments for neurodegenerative disorders. researchgate.netresearchgate.net The ability to modulate kinase pathways also has implications for neurodegenerative diseases where kinase dysregulation is a known factor.
The following table summarizes some of the key therapeutic opportunities for the this compound scaffold based on reported biological activities.
| Therapeutic Area | Potential Molecular Target(s) | Example Biological Activity |
| Oncology | PI3K-related kinases (ATM, mTOR), Hedgehog signaling pathway (Smoothened), Topoisomerase II | Anti-proliferative, Kinase inhibition, DNA intercalation |
| Infectious Diseases | Dihydrofolate reductase (DHFR) in parasites | Antiplasmodial, Antibacterial, Antifungal, Antileishmanial |
| Neurodegenerative Diseases | Acetylcholinesterase (AChE) | AChE inhibition |
Anticipated Methodological Innovations in Synthesis and Biological Evaluation
Future advancements in the research and development of this compound-based compounds will likely be driven by innovations in both chemical synthesis and biological evaluation techniques.
Innovations in Chemical Synthesis: There is a clear trend towards the development of more sustainable and efficient synthetic methods. The application of flow chemistry is anticipated to play a significant role in the synthesis of quinoline derivatives. researchgate.netvapourtec.comresearchgate.netrsc.org This technology offers advantages such as improved safety, scalability, and faster reaction optimization compared to traditional batch methods. acs.org The use of photochemical reactions in continuous flow is another promising approach for accessing novel quinoline structures. researchgate.net Furthermore, the development of novel catalytic systems , including gold-catalyzed hydroamination and palladium-catalyzed domino reactions, is expected to provide milder and more selective routes to functionalized pyrroloquinolines. acs.orgmdpi.com The use of greener catalysts and reaction media will also be a key focus. unl.pt These advanced synthetic strategies will facilitate the rapid generation of diverse compound libraries for biological screening.
Innovations in Biological Evaluation: The integration of computational methods in the drug discovery process is expected to accelerate the identification and optimization of lead compounds. researchgate.net Molecular docking and thermodynamic calculations can help in understanding the binding modes of these compounds with their biological targets and in predicting their activity, as has been done for related pyrrolo[2,3-b]quinoxaline derivatives. rsc.orgnih.govHigh-throughput screening (HTS) of diverse chemical libraries will continue to be a cornerstone of drug discovery, enabling the rapid identification of hits with desired biological activities. nih.govselleckchem.commdpi.com The development of more sophisticated cell-based assays and in vivo models will be crucial for validating the therapeutic potential of new derivatives and for assessing their pharmacokinetic and toxicological profiles.
Q & A
Q. What are the common synthetic routes for 3H-pyrrolo[2,3-c]quinoline derivatives, and how do they differ in methodology?
- Answer: The synthesis of this compound derivatives typically involves cyclization strategies. Key methods include:
- Ozonolysis and Cyclization: 4-Pentenyl derivatives of aminonaphthyridines undergo ozonolysis at −78°C to form aldehydes, which cyclize to form the pyrrolo ring. However, traditional ozonolysis at room temperature often yields tar-like byproducts, necessitating low-temperature optimization .
- Pd-Catalyzed Annulation: Starting from 4-bromoquinolin-3-amine, Pd-catalyzed domino condensation–Heck cyclization introduces the pyrrole ring. This method achieves regioselectivity and avoids side reactions through controlled catalytic conditions .
- Sequential Iodine-Promoted Reactions: A four-step sequence (cyclization/Staudinger/aza-Wittig/dehydroaromatization) enables modular synthesis with moderate to good yields (62–81%) .
Q. How are NMR spectroscopy and mass spectrometry utilized to confirm the structure of this compound compounds?
- Answer: Structural confirmation relies on:
- ¹H/¹³C NMR: Key diagnostic signals include pyrrole ring protons (6–7 ppm, doublet couplings) and NH protons (exchange with D₂O). For example, 5-methyl derivatives show a singlet at δ 3.10 ppm for the methyl group .
- HRMS: High-resolution mass spectrometry validates molecular formulas (e.g., C₁₅H₁₅N₃O with a calculated mass of 253.1215 and observed 253.1217) .
- Melting Points: Consistency with literature values (e.g., 205–206°C for 5-morpholino derivatives) supports purity .
Q. What are the key challenges in achieving high yields during pyrroloquinoline synthesis, and how can they be addressed?
- Answer: Challenges include:
- Byproduct Formation: Ozonolysis at suboptimal temperatures generates polar, unidentifiable residues. Solution: Use the Upjohn process (N-methylmorpholine N-oxide) for controlled dihydroxylation before oxidative cleavage .
- Low Cyclization Efficiency: Pd-catalyzed methods require strict anhydrous conditions and ligand optimization (e.g., PPh₃) to suppress dimerization .
- Purification Difficulties: Silica gel chromatography with ethyl acetate/hexane gradients (e.g., 1:9 ratio) improves separation of polar derivatives .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to suppress undesired byproducts during ozonolysis in pyrroloquinoline synthesis?
- Answer: Strategies include:
- Temperature Control: Perform ozonolysis at −78°C to stabilize reactive intermediates and prevent polymerization .
- Alternative Oxidants: Replace NaIO₄ with Na₂S₂O₄ in the presence of silica gel to enhance aldehyde yield and reduce tar formation .
- Substrate Design: Use 4-pentenyl derivatives (instead of allyl) to avoid alkene isomerization, improving reaction predictability .
Q. What strategies resolve contradictory NMR data when assigning substituent positions in this compound derivatives?
- Answer: Ambiguities are addressed via:
- 2D NMR Techniques: COSY and HSQC correlate proton-proton and proton-carbon couplings, clarifying substituent connectivity (e.g., distinguishing 5-methyl from 4-methyl positions) .
- Deuterium Exchange: Addition of D₂O collapses NH proton signals, simplifying splitting patterns in aromatic regions .
- Comparative Analysis: Cross-referencing with analogs (e.g., 5-phenyl vs. 5-morpholino derivatives) identifies consistent chemical shifts .
Q. What computational or experimental methods elucidate the mechanism of Pd-catalyzed annulation in pyrroloquinoline synthesis?
- Answer: Mechanistic studies employ:
- Kinetic Isotope Effects (KIE): Track rate changes with deuterated substrates to identify rate-determining steps (e.g., oxidative addition vs. cyclization) .
- DFT Calculations: Model transition states to predict regioselectivity in Heck cyclization steps .
- Intermediate Trapping: Use quenching agents (e.g., MeOH) to isolate and characterize Pd-π-allyl intermediates via HRMS .
Q. How are pyrroloquinoline derivatives evaluated for biological activity, and what models are used?
- Answer:
- In Vitro Cytotoxicity: Compounds are screened against ovarian cancer cell lines (e.g., A2780) using MTT assays. Derivatives with EC₅₀ < 10 µM (e.g., 5-phenyl analogs) are prioritized .
- Antimalarial Testing: Pyrroloquinoline cores are assessed against Plasmodium falciparum strains, with structural analogs showing enhanced activity over natural marinoquinolines .
- SAR Studies: Systematic variation of substituents (e.g., alkyl vs. aryl groups at position 5) correlates structure with potency .
Methodological Notes
- Data Contradictions: Discrepancies in melting points or NMR shifts between studies may arise from polymorphic forms or solvent effects. Always report crystallization solvents (e.g., 20% ethyl acetate/hexane) .
- Yield Optimization: Use Design of Experiments (DoE) to statistically optimize parameters like catalyst loading, temperature, and reaction time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
